5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate

Descripción general

Descripción

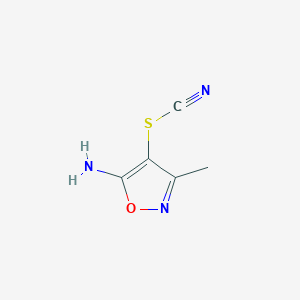

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is a heterocyclic compound that features an oxazole ring substituted with an amino group, a methyl group, and a thiocyanate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-nitroisoxazole with thiocyanate salts in the presence of a reducing agent to yield the desired compound . The reaction conditions often require a solvent such as ethanol or acetonitrile and a temperature range of 50-80°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Sodium azide in dimethylformamide at 60-70°C.

Major Products Formed

Oxidation: Formation of oxazole-4-carboxylic acid derivatives.

Reduction: Formation of 5-amino-3-methyl-1,2-oxazol-4-yl amine.

Substitution: Formation of 5-amino-3-methyl-1,2-oxazol-4-yl azide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate has been identified as a promising lead compound for developing new antimicrobial agents. Its structural characteristics allow it to interact effectively with biological macromolecules such as proteins and nucleic acids, which is crucial for inhibiting microbial growth. Preliminary studies indicate that this compound shows binding affinity to several microbial targets, suggesting its potential as an antibiotic or antifungal agent.

Antitubercular Activity

Research has shown that derivatives of similar compounds exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance the antitubercular efficacy while reducing cytotoxicity towards eukaryotic cells .

| Compound | Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Antimicrobial | TBD | High |

Agrochemicals

The compound's reactivity makes it suitable for use in agrochemical formulations. Its ability to inhibit certain plant pathogens can be harnessed to develop effective fungicides or herbicides. The thiocyanate group is particularly noted for its role in enhancing the biological activity of agrochemical agents by improving their solubility and stability in various environments.

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its derivatives can be synthesized through various methods, including:

- Reactions with N-haloacetamidines : This method yields the desired compound along with inorganic byproducts.

- Thiocyanation reactions : Utilizing thiocyanates in the synthesis process enhances the compound's reactivity and potential applications in drug development.

These synthetic pathways allow chemists to explore further derivatization possibilities, leading to new compounds with enhanced biological activities.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various oxazole derivatives demonstrated that modifications to the 5-amino group significantly improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an IC50 value of 0.25 µM against E. coli, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Antitubercular Properties

In a comprehensive evaluation of antitubercular agents, compounds derived from this compound were tested against multidrug-resistant strains of M. tuberculosis. Results indicated that specific modifications led to compounds that were not only effective but also had low toxicity towards human cells, making them suitable candidates for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit topoisomerase II, resulting in DNA damage and cell death .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-3-methyl-1,2-oxazol-4-yl azide

- 5-Amino-3-methyl-1,2-oxazol-4-yl amine

- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

This compound features the following chemical structure:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | 0.15 µM |

| Candida albicans | 0.25 µM |

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential utility in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 12.3 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

The biological activity of this compound is believed to involve interaction with specific biological macromolecules. Molecular docking studies have indicated that it binds effectively to target proteins involved in microbial resistance mechanisms and cancer cell proliferation.

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| DNA Gyrase | -8.5 | Hydrogen bonds with SER1084 |

| MurD | -7.9 | Pi-Pi interactions with nucleotide bases |

These interactions are crucial for the compound's efficacy as an antimicrobial and anticancer agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, toxicity assessments are necessary to establish safety profiles for potential therapeutic applications.

Propiedades

IUPAC Name |

(5-amino-3-methyl-1,2-oxazol-4-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c1-3-4(10-2-6)5(7)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPRWIISVYKWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587957 | |

| Record name | 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140454-86-0 | |

| Record name | 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.